molecular formula C22H30O2 B577286 R 1364 (Steroid) CAS No. 1044-96-8

R 1364 (Steroid)

Cat. No.: B577286
CAS No.: 1044-96-8
M. Wt: 326.48
InChI Key: NUCQOTUSUGFIDQ-ZCPXKWAGSA-N
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Description

While direct references to "R 1364" in the provided evidence are scarce, contextual clues suggest it belongs to the broader class of steroidal compounds, which modulate biological pathways such as hormone regulation, anti-inflammatory responses, or receptor activation. For instance, steroidal pyrimidines () and sulfated/glucuronidated steroids () share structural and functional parallels with R 1364. Analytical methods for steroid detection, such as HRGC/HRMS (), further underscore its classification within this chemical family.

Properties

CAS No.

1044-96-8

Molecular Formula

C22H30O2

Molecular Weight

326.48

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-propyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O2/c1-3-11-21-12-9-18-17-8-6-16(23)14-15(17)5-7-19(18)20(21)10-13-22(21,24)4-2/h2,14,17-20,24H,3,5-13H2,1H3/t17-,18+,19+,20-,21-,22-/m0/s1

InChI Key

NUCQOTUSUGFIDQ-ZCPXKWAGSA-N

SMILES

CCCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Steroidal Compounds

2.1 Pharmacological Profiles

R 1364’s activity can be contextualized against other steroids:

  • Hydrocortisone : A natural glucocorticoid with anti-inflammatory properties. Unlike R 1364, hydrocortisone has well-established clinical applications in allergy and autoimmune disorders .
  • Aldosterone: A mineralocorticoid regulating electrolyte balance.
  • Synthetic Anabolic Steroids : Compounds like testosterone derivatives prioritize muscle growth, whereas R 1364’s steroidal pyrimidine backbone () suggests a focus on receptor binding or enzymatic inhibition.
2.2 Structural Features

Key structural distinctions are critical for functional differentiation:

Compound Core Structure Functional Modifications Biological Target
R 1364 Steroidal pyrimidine Pyrimidine ring substitution () V1rj2/V1rj3 receptors ()
Cortisol Cyclopentanophenanthrene 11β-hydroxy, 3-keto group Glucocorticoid receptor ()
Estradiol Estrane skeleton Aromatic A-ring, 17β-hydroxy Estrogen receptor ()
  • Pyrimidine Integration: R 1364’s pyrimidine moiety () enhances its binding affinity to non-classical steroid receptors, distinguishing it from traditional glucocorticoids or estrogens.
  • Sulfation/Glucuronidation : Unlike sulfated steroids in , R 1364’s synthetic modifications likely improve metabolic stability or tissue specificity.
2.3 Analytical and Detection Methods

R 1364’s identification in environmental or biological matrices requires advanced techniques, such as isotope dilution quantitation (). Comparatively, natural steroids like cortisol are detectable via immunoassays, while synthetic analogs like R 1364 demand HRGC/HRMS due to structural complexity and low endogenous concentrations.

Research Findings and Limitations

  • Evidence Gaps : Direct studies on R 1364 are absent in the provided materials. Most comparisons derive from structural analogs (e.g., steroidal pyrimidines in ) or receptor activation data ().
  • This highlights the need for careful source verification.

Q & A

Q. How to ensure reproducibility in R 1364’s synthetic protocols?

  • Publish step-by-step synthesis with NMR/HPLC validation data.
  • Share raw datasets and code (e.g., R/Python scripts) in public repositories like Zenodo .

Tables: Key Methodological Frameworks

FrameworkApplication to R 1364 ResearchExample Use CaseReference
FINER Hypothesis prioritizationSelecting novel receptor targets
PICO Clinical trial designDose optimization in Phase I/II
CONSORT Reporting clinical outcomesAdverse event documentation
PBPK Modeling Translational pharmacokineticsPredicting human clearance rates

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